molecular formula C14H10O6 B563335 4-Hydroxyalternariol

4-Hydroxyalternariol

Cat. No.: B563335
M. Wt: 274.22 g/mol
InChI Key: LZRNPNMGYBWDKK-UHFFFAOYSA-N
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Description

4-Hydroxy Alternariol is a secondary metabolite produced by the fungus Alternaria alternata. This compound belongs to the dibenzo-α-pyrone group and is known for its toxicological effects. It is commonly found in various fruits, vegetables, and grains, including cereal-based infant food and processed fruit products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of 4-Hydroxy Alternariol involves a polyketide synthase gene cluster. The gene cluster includes a polyketide synthase gene, an O-methyltransferase, a FAD-dependent monooxygenase, a short-chain dehydrogenase, a putative extradiol dioxygenase, and a transcription factor gene . The heterologous expression of these genes in Aspergillus oryzae has been shown to produce 4-Hydroxy Alternariol .

Industrial Production Methods: Industrial production of 4-Hydroxy Alternariol is not well-documented. the production of related compounds typically involves fermentation processes using the Alternaria alternata fungus under controlled conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Alternariol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of 4-Hydroxy Alternariol .

Comparison with Similar Compounds

Properties

IUPAC Name

3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRNPNMGYBWDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 4-Hydroxyalternariol compare to its precursor, Alternariol, in terms of toxicity and Reactive Oxygen Species (ROS) generation in KYSE510 cells?

A1: While this compound leads to a fourfold increase in ROS production compared to Alternariol in KYSE510 cells [], it demonstrates weaker overall toxicity. Unlike Alternariol, this compound does not exhibit DNA strand-breaking activity, indicating a less pronounced effect on Topoisomerase II []. This suggests that despite increased ROS generation, the metabolic conversion of Alternariol to this compound might not necessarily lead to greater toxicity in this specific cell line.

Q2: What metabolic transformations does this compound undergo in KYSE510 cells?

A2: Research indicates that this compound undergoes further metabolic transformations within KYSE510 cells. Specifically, it undergoes methylation, although the exact product is not specified in the research []. Additionally, this compound is subject to both glucuronidation and sulfation, albeit to a lesser extent []. This highlights the dynamic metabolic processing of this compound within cellular systems.

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